molecular formula C13H18ClNO2 B1525973 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1354951-24-8

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No. B1525973
M. Wt: 255.74 g/mol
InChI Key: PKXWJRTWXAGSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is substituted at the 7-position with a methoxy group and at the 3 and 5 positions with methyl groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.74 and a molecular formula of C13H18ClNO2 . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions are not available in the resources.

Scientific Research Applications

In Vitro Toxicokinetics and Analytical Toxicology

A study conducted by Richter et al. (2019) investigated the in vitro toxicokinetics of NBOMe derivatives, including compounds structurally related to 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride. The research focused on understanding drug interactions, elimination routes, and screening procedures in forensic toxicology. It involved the identification of phase I and II metabolites, enzyme involvement in metabolic steps, and plasma protein binding (Richter et al., 2019).

Polymer Chemistry and Materials Science

In the field of polymer chemistry, Kurata et al. (2007) explored the preparation of Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] 1, using a process that could potentially involve compounds similar to 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride. This study contributed to the development of high molecular weight, high-spin organic polymers with specific properties (Kurata, Pu, & Nishide, 2007).

Thermal Latency in Polymerization

Lee, Sanda, and Endo (1997) conducted research on aminimides, which are structurally related to the compound , to study their role as thermally latent initiators in the polymerization of epoxides. This research is significant for understanding thermal properties and reaction mechanisms in polymer science (Lee, Sanda, & Endo, 1997).

Medicinal Chemistry and Pharmacology

Tomaszewski et al. (1992) synthesized benzofuran analogues of hallucinogenic tryptamines, which are related to 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride. The study evaluated these compounds for affinity at serotonin receptors, contributing to the design of serotonin receptor ligands (Tomaszewski, Johnson, Huang, & Nichols, 1992).

properties

IUPAC Name

1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-7-5-10-8(2)12(9(3)14)16-13(10)11(6-7)15-4;/h5-6,9H,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXWJRTWXAGSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
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1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 5
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 6
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

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